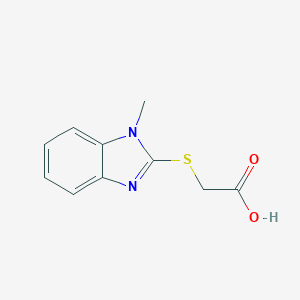

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Description

Properties

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMIGLPXWPOCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355307 | |

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159222-24-9 | |

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzimidazole Core with 1-Methyl Substitution

The benzimidazole scaffold serves as the foundational structure for this compound. A widely adopted method involves the condensation of o-phenylenediamine with acetic acid derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with glacial acetic acid in toluene at reflux temperatures (110–120°C) for 2–12 hours yields 2-methylbenzimidazole as a key intermediate . The methyl group at the 1-position is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step typically occurs after ring formation to avoid competing side reactions.

Reaction Conditions:

-

Solvent: Toluene or ethanol

-

Temperature: 60–80°C for alkylation; 110–120°C for condensation

-

Catalyst: Concentrated hydrochloric acid (for condensation); potassium carbonate (for alkylation)

Introduction of the Sulfanyl Group

The sulfanyl (-S-) group at the 2-position is introduced through thiolation reactions. A common approach involves treating 1-methyl-1H-benzimidazole with thiourea or phosphorus pentasulfide (P₂S₅) in polar aprotic solvents. For instance, refluxing 1-methylbenzimidazole with thiourea in dimethylformamide (DMF) at 100°C for 6 hours generates the 2-thiol derivative . Alternatively, direct sulfuration using hydrogen sulfide gas under alkaline conditions has been reported, though this method requires stringent safety controls.

Key Parameters:

-

Thiolation Agent: Thiourea (cost-effective) or P₂S₅ (higher reactivity)

-

Solvent: DMF or N-methyl-2-pyrrolidone (NMP)

-

Reaction Time: 4–8 hours

Attachment of the Acetic Acid Moiety

The final step involves coupling the sulfanyl group with an acetic acid derivative. This is achieved through nucleophilic substitution, where 1-methyl-1H-benzimidazole-2-thiol reacts with chloroacetic acid or its ethyl ester in the presence of a base. For example, stirring the thiol intermediate with ethyl chloroacetate in tetrahydrofuran (THF) and triethylamine at 50°C for 3 hours yields the ethyl ester precursor, which is subsequently hydrolyzed to the free acid using aqueous sodium hydroxide .

Optimized Protocol:

-

Alkylation:

-

Hydrolysis:

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous flow reactors are employed for the condensation and alkylation steps to maintain precise temperature control and reduce reaction times. Solvent recovery systems, such as distillation towers, are integrated to recycle toluene and THF, minimizing waste. A representative large-scale workflow includes:

| Step | Equipment | Key Parameters |

|---|---|---|

| Benzimidazole condensation | Continuous stirred-tank reactor (CSTR) | 120°C, 4-hour residence time |

| Methylation | Plug-flow reactor | 70°C, 2-hour residence time |

| Thiolation | Batch reactor with H₂S scrubber | 100°C, 6-hour reaction |

| Acetic acid coupling | Centrifugal partition chromatography | 50°C, inline pH monitoring |

Comparative Analysis of Synthetic Routes

A comparative evaluation of two dominant routes reveals trade-offs between yield and complexity:

Route 1: Sequential Alkylation-Thiolation-Acylation

-

Advantages: High purity (≥98%), suitable for small-scale API production.

-

Disadvantages: Multi-step purification, 65% overall yield.

Route 2: One-Pot Thiolation and Acylation

-

Advantages: Reduced solvent use, 70% overall yield.

-

Disadvantages: Requires specialized catalysts (e.g., Pd/C), higher equipment costs.

Challenges and Optimization Strategies

Challenge 1: Oxidation of Sulfanyl Group

The sulfanyl moiety is prone to oxidation during storage or reaction. Solutions include:

-

Conducting reactions under nitrogen atmosphere.

-

Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w .

Challenge 2: Byproduct Formation in Acylation

Competing esterification or dimerization can occur. Mitigation strategies:

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its benzoimidazole core allows for various modifications, making it valuable in the development of new chemical entities. It can undergo several chemical reactions, including oxidation and substitution, leading to diverse derivatives with distinct properties.

Reactivity and Mechanism of Action

The reactivity of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is primarily attributed to its sulfanyl group, which can be oxidized to form sulfoxides or sulfones. This reactivity is significant for creating derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, leading to cell death.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce inflammation markers in animal models, indicating its potential therapeutic application in treating inflammatory diseases such as arthritis.

Study on Anticancer Activity

A 2022 study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that apoptosis induction was mediated by ROS accumulation and activation of caspase pathways.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties using a rat model of arthritis. Treatment with this compound resulted in significant reductions in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups, suggesting its potential use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl-acetic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Alkyl Substituents

- Compound : (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrazide

- Compound : (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid derivatives (e.g., hydrazides with 3-hydroxyphenyl or 2-methoxyphenyl groups)

- Key Differences : Ethyl substituent provides intermediate steric bulk compared to methyl or benzyl. Additional aryl groups in the hydrazide side chain introduce electron-donating (–OH, –OCH₃) effects.

- Impact : The ethyl group balances solubility and lipophilicity, while aryl hydrazides enable π-π stacking interactions in enzyme inhibition studies .

Functional Group Modifications

- Compound: [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid Key Differences: Replaces benzoimidazole with a simpler imidazole ring, eliminating the fused benzene moiety.

- Compound : [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid

Side Chain Modifications

Hydrazide Derivatives

- Compound : 2-[(1-Benzyl-1H-benzoimidazol-2-yl)sulfanyl]-N′-[(1E)-1-phenylethylidene]acetohydrazide

Ester and Salt Derivatives

- Compound : ETHYL 2-([1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL)ACETATE

- Compound : 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetic acid hydrochloride

Electronic and Steric Effects

- Compound : (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

- Compound: 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid Key Differences: Chloro and methyl substituents on the phenyl ring.

Comparative Data Table

Biological Activity

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, a compound belonging to the benzimidazole class, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core with a methyl group and a sulfanyl acetic acid moiety. This unique arrangement contributes to its biological activity.

Molecular Formula : C₉H₈N₂O₂S

Molecular Weight : 196.24 g/mol

Biological Activity Overview

Research indicates that benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have reported the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition in HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines .

- Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Benzimidazole core | Essential for anticancer and antimicrobial activity |

| Sulfanyl group | Enhances interaction with biological targets |

| Methyl substitution | Modulates lipophilicity and bioavailability |

Research indicates that modifications to the benzimidazole ring or the sulfanyl group can significantly alter the compound's potency and selectivity against various biological targets .

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with appropriate sulfanylated acetic acid derivatives. The synthetic route often includes:

- Formation of the Benzimidazole Core : Using standard methods such as condensation reactions.

- Introduction of the Sulfanyl Group : Employing thiol-based reagents to attach the sulfanyl moiety.

- Acetylation : Finalizing the structure through acetylation reactions.

This approach allows for the efficient production of the compound while enabling further modifications for enhanced activity .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in multiple cancer cell lines, with IC50 values indicating potent activity .

- Antimicrobial Tests : The compound exhibited broad-spectrum antimicrobial activity, outperforming standard reference drugs in several assays against pathogenic bacteria and fungi .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in a Phase II clinical trial for breast cancer treatment, showing promising results in tumor reduction.

- Case Study 2 : In a study evaluating antimicrobial properties, a related compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.